

The Structure of Venetoclax N-oxide: A Technical Overview

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Compound of Interest

Compound Name: Venetoclax N-oxide

Cat. No.: B11930834

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Introduction

Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has become a cornerstone in the treatment of various hematologic malignancies.^{[1][2]} Understanding its metabolic fate and potential impurities is crucial for drug development, safety assessment, and clinical pharmacology. **Venetoclax N-oxide** is a known impurity and metabolite of Venetoclax.^{[3][4][5]} This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of **Venetoclax N-oxide**.

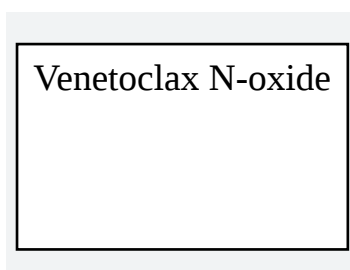
Physicochemical Properties

Venetoclax N-oxide is a yellow solid with the following properties:

Property	Value	Reference
Molecular Formula	C45H50ClN7O8S	
Molecular Weight	884.45 g/mol	
CAS Number	2469279-00-1	
Appearance	Yellow Solid	

Chemical Structure

The chemical name for **Venetoclax N-oxide** is 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide. The structure is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring of the parent Venetoclax molecule.

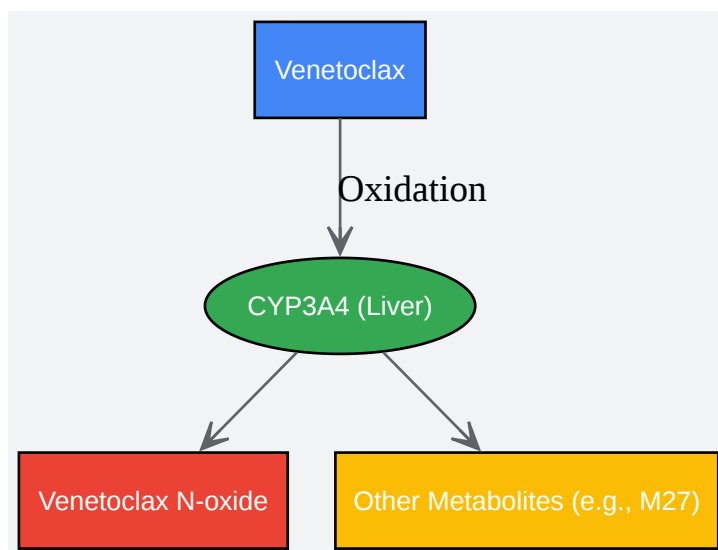


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Caption: Chemical structure of **Venetoclax N-oxide**.

Metabolism and Formation

Venetoclax is primarily cleared through hepatic metabolism, mediated by cytochrome P450 3A4 (CYP3A4) enzymes. While the major metabolite is M27, **Venetoclax N-oxide** has been identified as a product of oxidative metabolism. The formation of N-oxides is a common metabolic pathway for drugs containing piperazine moieties.



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Caption: Metabolic formation of **Venetoclax N-oxide**.

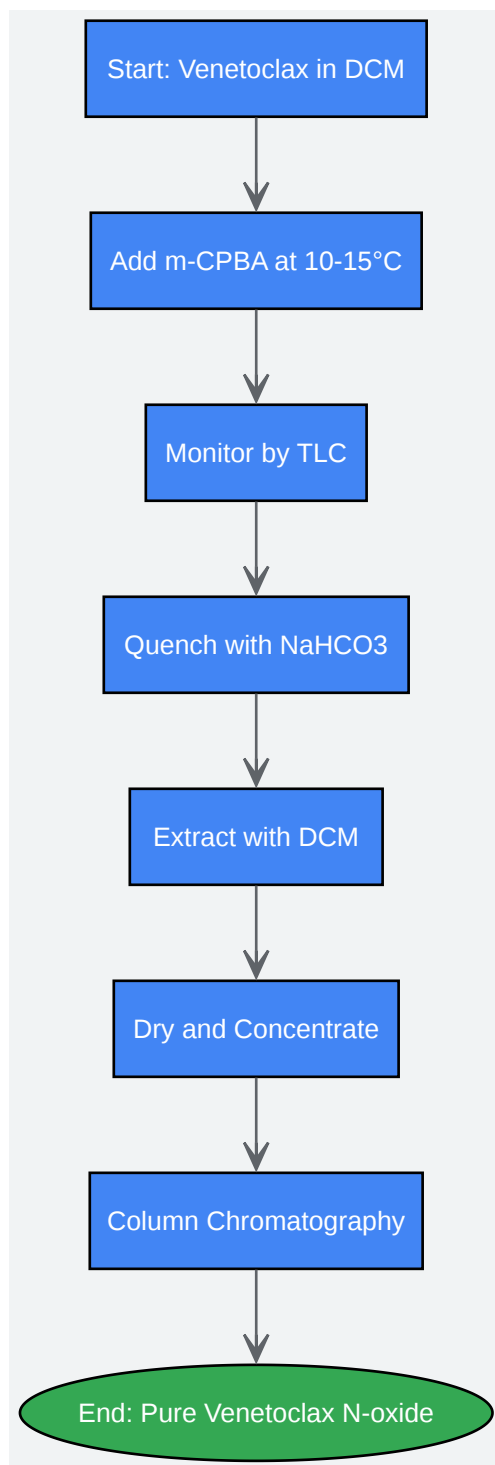
Experimental Protocols

Synthesis of Venetoclax N-oxide

A common laboratory-scale synthesis of **Venetoclax N-oxide** involves the direct oxidation of Venetoclax.

Protocol:

- **Dissolution:** Dissolve Venetoclax in a suitable organic solvent, such as dichloromethane (DCM).
- **Oxidation:** Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 10–15 °C).
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction with an appropriate reagent, such as an aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer and wash it with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- **Purification:** Purify the crude product using column chromatography (e.g., silica gel with a methanol/ethyl acetate gradient) to yield pure **Venetoclax N-oxide**.



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Caption: Workflow for the synthesis of **Venetoclax N-oxide**.

Analytical Characterization

The structure and purity of synthesized **Venetoclax N-oxide** are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

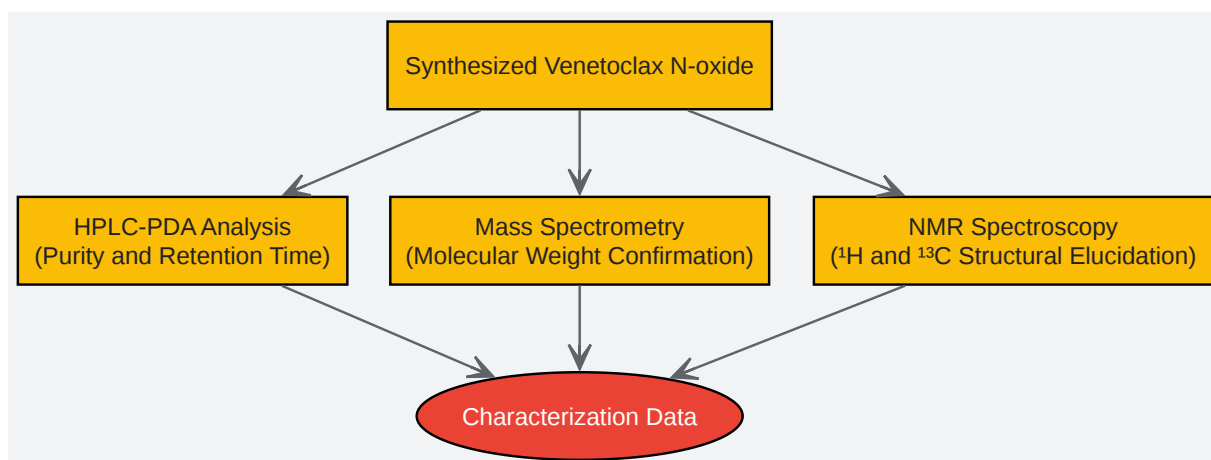
- System: A standard HPLC system with a PDA detector is used.
- Column: A C18 reversed-phase column is typically employed.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and acetonitrile is commonly used.
- Detection: UV detection at a specific wavelength (e.g., 245 nm) is used to monitor the elution of the compound.

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) in positive and negative ion modes is used to determine the molecular weight.
- Expected m/z: The protonated molecule $[M+H]^+$ is observed at approximately 885.37, and the deprotonated molecule $[M-H]^-$ is observed at approximately 883.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis.
- ¹H NMR: The formation of the N-oxide results in a downfield shift of the protons on the methylene carbons attached to the piperazine ring.
- ¹³C NMR: A significant downfield shift is observed for the methylene carbons directly attached to the oxidized nitrogen atom of the piperazine ring. For instance, shifts from approximately δ 52.0 and 59.6 ppm in Venetoclax to δ 59.7, 61.2, and 70.0 ppm in **Venetoclax N-oxide** have been reported.



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Caption: Analytical workflow for the characterization of **Venetoclax N-oxide**.

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